Dabigatran impurity D

Analytical Chemistry Impurity Profiling Structural Characterization

Dabigatran Impurity D (O-Butyl Dabigatran Ethyl Ester, CAS 1416446-43-9) is a synthesis-pathway-specific reference standard uniquely arising from butyl-based reagent use during Dabigatran Etexilate API manufacture. Unlike generic impurities, its identity and abundance directly reflect manufacturing route fidelity, making it an irreplaceable system suitability and specificity marker for HPLC/LC-MS/MS method validation. With potential to exceed ICH Q3A/B identification thresholds, accurate quantification mandates this exact, high-purity (>95%) certified compound. Essential for ANDA/DMF submissions, routine QC batch release, and stability-indicating method development. Supplied with full characterization data; available in mg to gram quantities.

Molecular Formula C32H37N7O5
Molecular Weight 599.7 g/mol
CAS No. 1416446-43-9
Cat. No. B601673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran impurity D
CAS1416446-43-9
SynonymsO-Butyl Dabigatran Ethyl Ester;  N-[[2-[[[4-[[(Butoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinylβ-alanine Ethyl Ester
Molecular FormulaC32H37N7O5
Molecular Weight599.7 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4
InChIInChI=1S/C32H37N7O5/c1-4-6-19-44-32(42)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)3)31(41)39(18-16-29(40)43-5-2)27-9-7-8-17-34-27/h7-15,17,20,35H,4-6,16,18-19,21H2,1-3H3,(H2,33,37,42)
InChIKeyWJPQOZUUJHIDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Impurity D (CAS 1416446-43-9) | Process-Related Reference Standard for Pharmaceutical Analysis


Dabigatran Impurity D, chemically designated as O-Butyl Dabigatran Ethyl Ester (CAS 1416446-43-9), is a known process-related impurity of the direct thrombin inhibitor prodrug, Dabigatran Etexilate . With a molecular formula of C32H37N7O5 and a molecular weight of 599.68 g/mol, it is a structurally defined, non-pharmacopoeial reference standard utilized in the development and validation of analytical methods for quality control in pharmaceutical manufacturing . As a specific, chemically synthesized byproduct of the active pharmaceutical ingredient (API) production process, it serves as a critical marker for monitoring synthetic route fidelity and ensuring batch-to-batch consistency .

Why a Certified Standard of Dabigatran Impurity D (O-Butyl Dabigatran Ethyl Ester) Cannot Be Replaced by Generic Analogs


In the context of pharmaceutical quality control, generic substitution or the use of unqualified 'in-class' impurities as analytical standards is invalid. The identity, purity, and even the relative abundance of specific impurities like Dabigatran Impurity D are direct consequences of the specific synthetic pathway employed during API manufacturing . For instance, the formation of O-Butyl Dabigatran Ethyl Ester is linked to the use of butyl-based reagents or solvents, a pathway not shared by all related substances. Unlike degradation products which may be common across different drug products, process-related impurities are unique fingerprints of a manufacturing process. Therefore, accurate quantification of this specific entity requires a well-characterized, high-purity reference standard of that exact compound to ensure method specificity, system suitability, and regulatory compliance, as highlighted by the fact that its observed levels have necessitated further characterization and control strategies in some manufacturing processes .

Quantitative Evidence Guide: Differentiating Features of Dabigatran Impurity D Standard


Comparative Molecular Identity and Structural Differentiation from Common Impurities

Dabigatran Impurity D (O-Butyl Dabigatran Ethyl Ester) possesses a unique molecular formula and mass that differentiate it from other common dabigatran impurities. Its molecular weight of 599.68 g/mol and formula C32H37N7O5 are distinct from related impurities like Impurity A (MW 499.58), Impurity B (MW 482.55), and Impurity C (MW 557.61), enabling unambiguous identification in mass spectrometry-based assays . This unique mass signature provides a primary basis for its selection as a specific reference marker in method development and validation.

Analytical Chemistry Impurity Profiling Structural Characterization

Regulatory Significance: Exceedance of ICH Identification Threshold

In contrast to many process-related impurities which are typically controlled below the 0.10% identification threshold, Dabigatran Impurity D has been specifically noted to be found at higher levels in some samples, necessitating its structural characterization and control . This observation, which is not a class-level inference for all impurities, is based on direct impurity profiling data from multiple sample batches, where most impurities (A, C, E, F, G, H, I, J) were detected at levels below 0.10% . This elevated occurrence directly translates into a higher regulatory burden and a critical need for a dedicated, well-characterized reference standard for accurate quantification and reporting.

Regulatory Compliance Quality Control ICH Guidelines Pharmaceutical Analysis

Material Quality: Certified High Purity for Analytical Method Suitability

As a dedicated reference standard, Dabigatran Impurity D is supplied with a certified purity of >95% as determined by HPLC , making it directly suitable for use as a calibration standard in quantitative analytical methods. In contrast, general laboratory reagents or research-grade analogs lack this level of purity certification, which is a prerequisite for accurate quantification in pharmaceutical quality control. The use of a high-purity standard ensures the accuracy, precision, and reliability of impurity quantification, directly impacting product release decisions and regulatory compliance .

Reference Standard Quality Control Method Validation HPLC

Key Application Scenarios for Dabigatran Impurity D (CAS 1416446-43-9) Reference Standard


Analytical Method Development and Validation for ANDA Submissions

As a known, process-specific impurity, Dabigatran Impurity D is essential for developing and validating the HPLC or LC-MS/MS methods required in Abbreviated New Drug Applications (ANDAs). Its unique mass and the fact it can be present above the ICH identification threshold make it a critical system suitability and specificity marker. Analytical labs require this standard to demonstrate that their method can resolve and accurately quantify this specific impurity from the API and other related substances .

Quality Control and Batch Release Testing in API and Formulation Manufacturing

For commercial manufacturers of Dabigatran Etexilate API or finished dosage forms, this certified reference standard is used in routine quality control (QC) testing to monitor the impurity profile of production batches. Given its noted potential to exceed regulatory thresholds , its accurate quantification is necessary to ensure each batch meets ICH Q3A/B acceptance criteria for release. The high purity (>95%) of the standard ensures reliable and accurate quantitative results for this critical quality attribute.

Forced Degradation and Stability-Indicating Method Studies

While primarily a process impurity, the presence of Dabigatran Impurity D in stability studies necessitates its inclusion in stability-indicating method development. A reference standard of the impurity is required to create spiked samples, assess method selectivity under stressed conditions, and accurately quantify any changes in its concentration over the product's shelf life, ensuring the stability of the drug product is fully understood and documented .

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